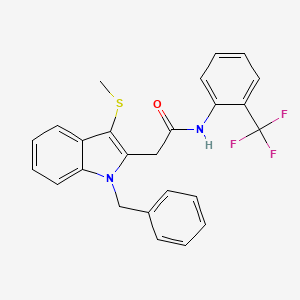![molecular formula C23H21NO3 B15026105 {1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15026105.png)
{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, combines the indole core with a furan-2-carbonyl group and a 3,4-dimethylphenoxyethyl side chain, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Friedel-Crafts Acylation:
Etherification: The final step involves the etherification of the indole derivative with 3,4-dimethylphenol using a suitable base and solvent.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings, introducing new functional groups.
Cycloaddition: The indole core can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
類似化合物との比較
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.
1H-Indole-2-carboxylic acid: Studied for its potential anti-inflammatory and anticancer activities.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE lies in its combination of the indole core with the furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H21NO3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H21NO3/c1-16-9-10-18(14-17(16)2)26-13-11-24-15-20(19-6-3-4-7-21(19)24)23(25)22-8-5-12-27-22/h3-10,12,14-15H,11,13H2,1-2H3 |
InChIキー |
GSUYUPADCCNDRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-2-[5-(acetyloxy)-2-bromophenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15026022.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15026028.png)
![1-{5-bromo-1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15026032.png)
![(2Z)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026035.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl 4-methylbenzoate](/img/structure/B15026043.png)

![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15026070.png)
![1-(2,5-Dimethylpiperidin-1-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone](/img/structure/B15026075.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026081.png)
![ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B15026082.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026096.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B15026100.png)

![ethyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B15026126.png)
